molecular formula C21H19BrFN3O6 B11477172 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11477172
M. Wt: 508.3 g/mol
InChI Key: XLXUQUYSHFXAIM-KTZMUZOWSA-N
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Description

5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Bromination: The benzodioxole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The brominated benzodioxole is methoxylated using methanol and a base such as sodium methoxide.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a condensation reaction involving appropriate precursors under basic conditions.

    Coupling with Fluorophenyl Group: The final step involves coupling the synthesized oxazole with the fluorophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The bromine atom on the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activities, it may be investigated for its therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
  • (6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Uniqueness

Compared to similar compounds, 5-(4-BROMO-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both the fluorophenyl and oxazole groups, in particular, may enhance its potential as a therapeutic agent or research tool.

Properties

Molecular Formula

C21H19BrFN3O6

Molecular Weight

508.3 g/mol

IUPAC Name

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19BrFN3O6/c1-10-15(21(27)25-24-8-11-5-4-6-12(23)7-11)26-32-16(10)13-14(22)18-20(31-9-30-18)19(29-3)17(13)28-2/h4-8,10,16H,9H2,1-3H3,(H,25,27)/b24-8+

InChI Key

XLXUQUYSHFXAIM-KTZMUZOWSA-N

Isomeric SMILES

CC1C(ON=C1C(=O)N/N=C/C2=CC(=CC=C2)F)C3=C(C(=C4C(=C3Br)OCO4)OC)OC

Canonical SMILES

CC1C(ON=C1C(=O)NN=CC2=CC(=CC=C2)F)C3=C(C(=C4C(=C3Br)OCO4)OC)OC

Origin of Product

United States

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